6-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide
説明
特性
IUPAC Name |
6-methoxy-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-25-12-3-2-11-8-15(21-14(11)9-12)17(23)19-5-6-22-10-20-13-4-7-26-16(13)18(22)24/h2-4,7-10,21H,5-6H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOABPQMNZYODV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
6-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide (CAS Number: 2034529-87-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various cancer cell lines, and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₆N₄O₃S
- Molecular Weight : 368.4 g/mol
- Structure : The compound features an indole core linked to a thieno[3,2-d]pyrimidine moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression. Key mechanisms include:
- Inhibition of Kinases : Preliminary studies suggest that the compound inhibits key kinases such as VEGFR-2 and AKT, which are pivotal in tumor growth and survival pathways. The IC₅₀ values for these targets indicate significant potency:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, particularly by promoting caspase-3 activation, leading to programmed cell death .
In Vitro Anticancer Activity
A series of studies evaluated the anticancer efficacy of 6-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide against various cancer cell lines. The results are summarized in Table 1 below.
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| HepG2 (Liver) | 3.10 | VEGFR-2 and AKT inhibition |
| PC-3 (Prostate) | 3.12 | Apoptosis induction |
| MCF7 (Breast) | 4.50 | Cell cycle arrest at S phase |
The compound exhibited moderate to high cytotoxicity across different cancer cell lines, with a notable selectivity towards liver cancer cells (HepG2) compared to prostate (PC-3) and breast cancer cells (MCF7) .
Case Studies
- Case Study on HepG2 Cells : In a detailed study involving HepG2 liver cancer cells, the compound was found to significantly inhibit cell proliferation at concentrations as low as 3.10 μM. Flow cytometry analysis revealed that treatment led to a substantial accumulation of cells in the S phase, indicating cell cycle arrest and subsequent apoptosis .
- Comparative Analysis with Doxorubicin : When compared with doxorubicin, a standard chemotherapeutic agent, the compound demonstrated comparable or superior efficacy in inhibiting cell growth in certain cases, suggesting its potential as an alternative therapeutic agent .
類似化合物との比較
Comparison with Similar Compounds
The following table compares 6-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide with structurally or functionally related compounds, focusing on synthesis, substituent effects, and biological activity:
Key Observations:
Structural Analogies: The target compound shares a thienopyrimidinone core with benzothieno[3,2-d]pyrimidinone derivatives (e.g., Compound 9), which exhibit COX-2 inhibition . However, the absence of a sulfonamide group and the presence of a methoxyindole-carboxamide may alter target selectivity. Unlike annulated thienopyrimidinones (e.g., ), the target lacks fused thiopyran rings, likely improving solubility .
Substituent Effects: The 6-methoxyindole group in the target compound may enhance membrane permeability compared to the 2,4-difluorophenylthio group in Compound 9 .
Indole-carboxamide analogs (e.g., ) demonstrate antimalarial and kinase-modulating activities, indicating that the target’s indole moiety may broaden its therapeutic applicability .
Synthetic Accessibility: The target compound’s synthesis likely involves [4+2] cyclocondensation (as in ) or coupling of preformed thienopyrimidinone and indole-carboxamide intermediates (similar to ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
